2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide
Description
2-Chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide is a nicotinamide derivative characterized by a pyridine ring substituted with a chlorine atom at position 2 and a carboxamide group linked to a 4-morpholinylphenyl moiety. This structural framework is associated with diverse biological activities, including herbicidal and fungicidal properties, as seen in structurally related compounds .
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-14(2-1-7-18-15)16(21)19-12-3-5-13(6-4-12)20-8-10-22-11-9-20/h1-7H,8-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXKEQVJYNFAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide typically involves the reaction of 2-chloronicotinic acid with 4-(4-morpholinyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide involves its interaction with specific molecular targets. The morpholine ring and nicotinamide moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as modulation of cellular signaling pathways and inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural and functional differences between 2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide and its analogs.
Boscalid (2-Chloro-N-[2-(4-Chlorophenyl)phenyl]nicotinamide)
- Structural Differences : Boscalid features a biphenyl system with a chlorine substituent on the distal phenyl ring, whereas the target compound has a morpholine-substituted phenyl group.
- Activity : Boscalid is a commercially significant fungicide targeting succinate dehydrogenase (SDH), whereas the morpholine group in the target compound may enhance solubility or alter target binding .
- Key Insight : Replacement of the biphenyl system with a morpholinylphenyl group reduces molecular weight and may improve water solubility.
2-Chloro-N-{4-[(3-Chlorobenzoyl)Amino]Phenyl}Nicotinamide
- Structural Differences: This analog incorporates a 3-chlorobenzoylamino group instead of the morpholine moiety.
- The chlorine atom could enhance electrophilic interactions with biological targets .
2-Chloro-N-[3-Chloro-2-(4-Morpholinyl)Phenyl]Nicotinamide
- Structural Differences : The morpholine group is attached to the 2-position of a dichlorophenyl ring, unlike the 4-position in the target compound.
- Implications : Positional isomerism may alter steric interactions with enzymes or receptors. The additional chlorine atom could increase lipophilicity, affecting tissue distribution .
N-(4-(4-Chlorobenzamido)Phenyl)Nicotinamide
- Structural Differences : A 4-chlorobenzamido group replaces the morpholine ring.
2-Chloro-N-(Phenylcarbamoyl)Nicotinamide
- Structural Differences : This compound serves as a synthetic precursor, lacking the morpholine-phenyl group.
- Synthetic Relevance : Highlights the importance of the morpholinylphenyl group in conferring biological activity, as precursor compounds often exhibit reduced efficacy .
Biological Activity
2-chloro-N-[4-(4-morpholinyl)phenyl]nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorinated nicotinamide structure with a morpholine substituent, which enhances its interaction with biological targets. The presence of the morpholine ring is crucial for its binding properties and biological activity.
The mechanism of action of this compound involves:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. For instance, it may affect nicotinamide adenine dinucleotide (NAD)-dependent enzymes due to its structural similarity to NAD.
- Cell Signaling Modulation : By binding to specific receptors or enzymes, it can modulate cellular signaling pathways, influencing processes such as apoptosis and cell proliferation .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Initial studies suggest potential anticancer effects through the inhibition of cell growth and induction of apoptosis in various cancer cell lines.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and neurotoxicity, which could be beneficial in neurodegenerative diseases .
- Anti-inflammatory Activity : It may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in human cancer cell lines with an IC50 value indicating significant potency.
- Neuroprotection : In a model of oxidative stress, the compound reduced cell death in PC12 cells exposed to hydrogen peroxide, suggesting its potential as a neuroprotective agent .
- Enzyme Interaction : Research indicated that the compound inhibits specific enzymes involved in cancer metabolism, thereby altering the metabolic pathways that cancer cells rely on for growth .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
